2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC20182180
Molecular Formula: C17H15BrClN5OS
Molecular Weight: 452.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrClN5OS |
|---|---|
| Molecular Weight | 452.8 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15BrClN5OS/c1-10-6-7-14(12(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | FOMLKCWRDODITP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Br |
Introduction
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds characterized by a triazole core. Such compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into its chemical structure, synthesis, potential applications, and biological significance.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Triazole Core: The triazole ring is synthesized via cyclization reactions involving hydrazines and carboxylic acid derivatives.
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Introduction of the Sulfanyl Group: The thiol (-SH) group is introduced through nucleophilic substitution reactions using thiol precursors.
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Acetamide Formation: The final step involves coupling the triazole-thiol intermediate with a brominated methylphenyl acetic acid derivative under amide bond-forming conditions.
Spectroscopic techniques such as NMR (proton and carbon), IR, and mass spectrometry are used to confirm the structure.
Biological Activity
Potential Applications:
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Anticancer Activity: Triazole derivatives have shown cytotoxicity against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
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The chlorophenyl group enhances lipophilicity, aiding in membrane permeability.
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The brominated phenyl moiety may interact with hydrophobic pockets in protein targets.
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Antimicrobial Properties: Triazoles are known to inhibit fungal and bacterial growth by targeting enzymes like cytochrome P450 or disrupting membrane integrity.
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Anti-inflammatory Potential: Molecular docking studies suggest that similar compounds could inhibit inflammatory mediators such as COX or LOX enzymes.
Analytical Data
| Parameter | Value/Observation |
|---|---|
| Molecular Weight | 455.73 g/mol |
| Melting Point | Not reported; expected in the range of 200–250°C |
| Solubility | Soluble in organic solvents like DMSO or DMF |
| Spectroscopic Data | Confirmed via NMR (1H & 13C), IR, and LC-MS |
Future Research Directions
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In Vitro Studies: Evaluate cytotoxicity against cancer cell lines such as HeLa, MCF-7, or HCT-116.
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In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.
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Molecular Docking: Explore binding affinities with key enzymes like kinases or proteases to identify potential therapeutic targets.
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Derivatization: Modify substituents to enhance selectivity and potency while minimizing off-target effects.
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